2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c1-11-2-7-14-15(10-11)27-19(17(14)18(21)24)22-16(23)8-9-28(25,26)13-5-3-12(20)4-6-13/h3-6,11H,2,7-10H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVSPSLIQHBKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is a thiophene-based analog . Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, suprofen, a 2-substituted thiophene derivative, is known as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of pharmacological properties .
Result of Action
Given the pharmacological properties of other thiophene derivatives, it can be inferred that this compound may have similar effects .
Biological Activity
The compound 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , with a molecular formula of and a molecular weight of 456.0 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The compound is characterized by a complex structure that includes a benzo[b]thiophene core, a sulfonamide group, and an amide linkage. The presence of the 4-chlorophenyl group is significant in enhancing the compound's biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit varying degrees of antibacterial activity. For instance:
- Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Observed against other bacterial strains tested.
The antibacterial efficacy is attributed to the sulfonamide moiety which is known for its role in inhibiting bacterial growth through interference with folic acid synthesis .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : Several derivatives have been identified as effective AChE inhibitors, which is crucial for treating conditions such as Alzheimer's disease.
- Urease : The compound exhibited strong inhibitory activity against urease, an enzyme important in the pathogenesis of certain infections and conditions like kidney stones .
Pharmacological Profiles
In addition to antibacterial and enzyme inhibition activities, this compound has been linked to several other pharmacological effects:
- Anti-inflammatory : Compounds within this chemical class have demonstrated anti-inflammatory properties.
- Anticancer : There are indications that similar compounds may possess anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .
- Antiproliferative : Studies suggest potential applications in controlling cell proliferation related to cancer therapies .
Case Studies and Research Findings
A notable study involved the synthesis and biological characterization of related compounds which highlighted their interaction with bovine serum albumin (BSA), suggesting a pharmacokinetic profile favorable for therapeutic applications. The docking studies indicated significant binding interactions with amino acids critical for biological activity .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Physicochemical Properties
- NMR Analysis: highlights that substituents in regions analogous to the sulfonyl-propanamido chain (e.g., regions A and B in Figure 6) cause distinct chemical shift variations. For example, the sulfonyl group in the target compound would deshield adjacent protons, leading to downfield shifts in $ ^1H $-NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) compared to non-sulfonylated analogs like compound 23 (δ 7.2–7.4 ppm) .
- Thermal Stability : The higher melting point of compound 23 (197–199°C) versus compound 24 (191–194°C) suggests that carboxamide termini enhance crystallinity more effectively than α,β-unsaturated esters . The target compound’s melting point is unreported but predicted to exceed 200°C due to its rigid sulfonyl group.
Bioactivity Implications
While direct bioactivity data for the target compound are unavailable, analogs in exhibit antibacterial and antivirulence properties. The 4-chlorophenyl sulfonyl group may improve membrane permeability compared to non-sulfonylated derivatives, as sulfonyl groups often enhance lipophilicity and target binding in antimicrobial agents .
Q & A
Q. What are the key synthetic challenges and optimization strategies for this compound?
The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Critical steps include:
- Sulfonylation of the 4-chlorophenyl group : Requires controlled reaction with sulfonyl chlorides in anhydrous dichloromethane (DCM) under nitrogen to avoid hydrolysis .
- Amidation of the tetrahydrobenzo[b]thiophene core : Optimized using coupling agents like EDC/HOBt in DMF at 0–5°C to prevent racemization .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, with yields typically 60–75% .
Q. What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) confirm regiochemistry of the sulfonamide and carboxamide groups. Key signals include δ 7.8–8.1 ppm (sulfonyl aromatic protons) and δ 2.6–3.1 ppm (tetrahydrobenzo[b]thiophene methylene protons) .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 493.0874) with <2 ppm error .
- IR Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch, carboxamide) and 1330–1350 cm⁻¹ (S=O stretch, sulfonamide) confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target enzyme inhibition?
- Modification of the sulfonamide group : Replace the 4-chlorophenyl moiety with electron-withdrawing groups (e.g., nitro) to test effects on binding affinity to carbonic anhydrase IX (Ki measured via fluorescence quenching assays) .
- Variation of the tetrahydrobenzo[b]thiophene substituents : Introduce methyl or ethyl groups at position 6 to evaluate steric effects on selectivity against COX-2 (IC₅₀ determined via ELISA) .
- Computational docking : Use AutoDock Vina with PDB 3LN1 to predict binding poses and guide synthetic prioritization .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM for EGFR inhibition) may arise from:
- Assay conditions : Standardize ATP concentrations (1 mM vs. 10 mM) and incubation times (30 vs. 60 mins) to ensure comparability .
- Compound stability : Perform HPLC stability tests under assay conditions (pH 7.4, 37°C) to rule out degradation .
- Cell line variability : Validate using isogenic cell lines (e.g., HEK293 vs. HeLa) with matched expression levels of target proteins .
Q. What strategies improve bioavailability without compromising activity?
- Prodrug design : Convert the carboxamide to a methyl ester for enhanced intestinal absorption, followed by hydrolysis in plasma (monitored via LC-MS/MS) .
- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles (size <200 nm) to increase solubility; measure release kinetics in simulated gastric fluid .
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to the propanamido chain to reduce LogP from 3.2 to 2.5, assessed via shake-flask method .
Methodological Challenges
Q. How to address low yields in the final cyclization step?
- Catalyst screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig coupling (yields improve from 45% to 72%) .
- Solvent effects : Replace DMF with DMAc to reduce side reactions (e.g., N-methylation confirmed via ¹H NMR) .
- Temperature control : Maintain 80–85°C during cyclization to avoid decomposition (TGA analysis shows stability up to 120°C) .
Q. How to validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
